N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide
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Overview
Description
N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide is a complex organic compound that features a thiazole ring, a cyclopropane carboxamide group, and a methoxybenzylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-methoxybenzylamine with an appropriate thiazole derivative under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as column chromatography and recrystallization is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor proteins. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)acetamide
- N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
- N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)propionamide
Uniqueness
N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide is unique due to its cyclopropane carboxamide group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[4-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-23-14-4-2-3-11(7-14)9-18-15(21)8-13-10-24-17(19-13)20-16(22)12-5-6-12/h2-4,7,10,12H,5-6,8-9H2,1H3,(H,18,21)(H,19,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVWMLYOBCYLOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CC2=CSC(=N2)NC(=O)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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